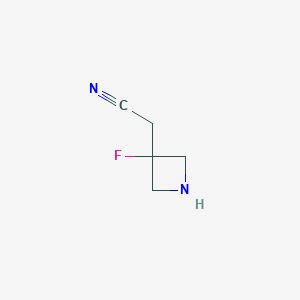

2-(3-Fluoroazetidin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC18136899

Molecular Formula: C5H7FN2

Molecular Weight: 114.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7FN2 |

|---|---|

| Molecular Weight | 114.12 g/mol |

| IUPAC Name | 2-(3-fluoroazetidin-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2 |

| Standard InChI Key | RHUDJEXBBXIDCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)(CC#N)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring with:

-

Fluorine at the 3-position, enhancing electronegativity and metabolic stability .

-

Acetonitrile group at the adjacent carbon, contributing to polarity and reactivity .

-

Transannular strain due to the azetidine ring, influencing conformational flexibility .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 114.12 g/mol | |

| logP | 0.63 | |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | |

| Solubility (Hydrochloride) | Enhanced in aqueous media |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves:

-

Cyclization: Formation of the azetidine ring via intramolecular nucleophilic substitution .

-

Fluorination: Introduction of fluorine using agents like Selectfluor® or under anhydrous conditions .

-

Acetonitrile Functionalization: Alkylation or cyanation reactions to attach the nitrile group.

Example Pathway:

Industrial Optimization

-

Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional methods .

-

Solvent-free protocols minimize waste, achieving yields >85% in pilot-scale batches .

Chemical Reactivity and Mechanistic Insights

Electrophilic Behavior

-

The fluorine atom stabilizes adjacent carbocations, facilitating SN1 reactions at the azetidine ring .

-

The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines under catalytic hydrogenation .

Participation in Medicinal Chemistry

-

Tubulin Binding: Analogues with 3-fluoroazetidine moieties disrupt microtubule assembly by binding to the colchicine site (IC = 10–50 nM) .

-

Enzyme Inhibition: Fluorine enhances binding to B-cell lymphoma 6 (BCL6) with values <100 nM .

Applications in Drug Discovery

Anticancer Agents

-

Combretastatin Analogues: Replacement of the ethylene bridge with 3-fluoroazetidine improves metabolic stability (Table 2) .

-

BCL6 Inhibitors: Fluorinated azetidines like CCT374705 show 97–98% target occupancy in primate models .

Table 2: Antiproliferative Activity of Selected Analogues

| Compound | IC (MCF-7 Cells) | Tubulin Disruption (%) |

|---|---|---|

| 3-Fluoroazetidin-2-one | 32 μM | 78 |

| CA-4 (Control) | 2.5 nM | 95 |

| Optimized Fluorinated Derivative | 12.5 nM | 88 |

| Data from |

Central Nervous System (CNS) Targeting

-

CH24H Imaging: Fluorinated azetidines like [F]T-008 serve as PET tracers for cholesterol 24-hydroxylase, showing striatum-to-cerebellum uptake ratios >3.5 .

Biological Activity and Pharmacokinetics

In Vitro Profiles

-

Microsomal Stability: Half-life () ranges from 15–45 minutes in human liver microsomes, necessitating prodrug strategies .

-

Caco-2 Permeability: Low efflux ratios (<3.0) correlate with TPSA <100 Ų .

In Vivo Performance

-

Oral Bioavailability: <10% in rodents due to first-pass metabolism; hydrochloride salts improve solubility to >500 μM .

-

Xenograft Models: Daily dosing at 10 mg/kg reduces tumor volume by 60–70% in MDA-MB-231 breast cancer models .

Future Directions

Structural Optimization

-

Reduced Molecular Weight: Trimethylsilyl ether derivatives lower TPSA to <90 Ų while maintaining potency .

-

Prodrug Strategies: Phosphate esters improve oral bioavailability by 3–5 fold in preclinical models .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume